beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210734
InChI: InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
SMILES:
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol

beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

CAS No.:

Cat. No.: VC16210734

Molecular Formula: C14H19FO9

Molecular Weight: 350.29 g/mol

* For research use only. Not for human or veterinary use.

beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate -

Specification

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
IUPAC Name (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate
Standard InChI InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
Standard InChI Key KIPRSJXOVDEYLX-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a β-D-glucopyranose backbone with a fluorine atom at the C2 position and acetyl groups at the 1, 3, 4, and 6 positions. This configuration stabilizes the molecule against enzymatic degradation while preserving its affinity for glucose transporters (GLUTs) . The IUPAC name, (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉FO₉
Molecular Weight350.29 g/mol
Boiling Point404.2 ± 45.0 °C (Predicted)
Density1.30 ± 0.1 g/cm³ (Predicted)
InChI KeyKIPRSJXOVDEYLX-UHFFFAOYSA-N

Spectroscopic and Stereochemical Features

The fluorine atom induces electronic perturbations detectable via ¹⁹F nuclear magnetic resonance (NMR), with chemical shifts typically observed between -120 to -140 ppm . X-ray crystallography confirms the β-anomeric configuration, critical for binding to GLUT1 receptors overexpressed in cancer cells .

Synthesis and Mechanistic Insights

Synthetic Pathways

Synthesis begins with D-glucose, which undergoes selective fluorination at C2 using diethylaminosulfur trifluoride (DAST) or similar agents. Subsequent acetylation with acetic anhydride in pyridine yields the tetraacetate derivative . Key challenges include avoiding over-fluorination and ensuring regioselective acetylation.

Reaction Optimization

Yields improve when fluorination is conducted at -20°C under anhydrous conditions, achieving >80% purity . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) removes byproducts like 3-fluoro isomers.

Applications in Medical Imaging

Table 2: Imaging Agent Performance Comparison

ParameterFDG ([¹⁸F])Tc-TG ([⁹⁹ᵐTc])
Tumor Uptake (RMA cells)High (GLUT1-specific) Moderate
Infection TargetingLowHigh (15-min detection)
Radiation ClearanceRenal (90% within 2 hrs) Renal (85% within 2 hrs)

Research Findings in Cellular Metabolism

GLUT Transporter Specificity

In vitro studies demonstrate that fluorinated glucose analogs preferentially bind GLUT1, a transporter overexpressed in breast and lung cancers . Competitive inhibition assays show 50% reduced uptake in GLUT1-knockout cells, confirming specificity .

Metabolic Trapping Mechanism

Unlike glucose, the C2-fluoro substitution prevents phosphorylation by hexokinase, causing intracellular accumulation. This “metabolic trapping” underlies FDG’s utility in quantifying tumor glycolytic activity .

Comparative Analysis with Related Compounds

1-Thio-β-D-Glucose Tetraacetate (Tc-TG)

Tc-TG, a sulfur analog, exhibits higher affinity for bacterial infections but lower tumor specificity than FDG . This dichotomy highlights the impact of heteroatom substitution on biodistribution.

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